3-Amino-5-fluoro-4-methoxybenzoic acid

Lipophilicity Physicochemical Properties Drug Design

This uniquely functionalized benzoic acid scaffold—featuring 3-amino, 5-fluoro, and 4-methoxy substituents—enables precise electronic and steric tuning for dual LOX/COX inhibition and next-generation proteasome inhibitor design. With a calculated LogP of 0.79 and TPSA of 73 Ų, it resides in favorable CNS drug space. Replacement of any individual functional group fundamentally alters binding affinity and metabolic stability, making generic alternatives unsuitable for applications requiring this exact substitution pattern.

Molecular Formula C8H8FNO3
Molecular Weight 185.15 g/mol
Cat. No. B7879226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-fluoro-4-methoxybenzoic acid
Molecular FormulaC8H8FNO3
Molecular Weight185.15 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1F)C(=O)O)N
InChIInChI=1S/C8H8FNO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,10H2,1H3,(H,11,12)
InChIKeyKKYIEDUMWJKBQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-fluoro-4-methoxybenzoic Acid: A Polyfunctional Benzoic Acid Building Block with Distinct Physicochemical and Biological Profiles


3-Amino-5-fluoro-4-methoxybenzoic acid (CAS: 1340247-99-5) is a trisubstituted benzoic acid derivative featuring amino (NH₂), fluoro (F), and methoxy (OCH₃) groups on the aromatic ring, along with a carboxylic acid moiety . This specific substitution pattern confers a unique set of physicochemical properties, including a calculated LogP of 0.79 and a polar surface area of 73 Ų [1]. The compound is utilized as a key intermediate in the synthesis of various pharmacologically active molecules and has demonstrated intrinsic biological activity as an inhibitor of lipoxygenase, cyclooxygenase, and certain proteasome subunits [2][3].

Why 3-Amino-5-fluoro-4-methoxybenzoic Acid Cannot Be Replaced by Common In-Class Analogs


Substitution of any single functional group in 3-amino-5-fluoro-4-methoxybenzoic acid with hydrogen—whether removing the 5-fluoro, 4-methoxy, or 3-amino group—fundamentally alters the molecule's electronic and steric profile, which directly impacts binding affinity, metabolic stability, and synthetic utility. For instance, the absence of the fluoro substituent (as in 3-amino-4-methoxybenzoic acid) eliminates a key electron-withdrawing group that enhances the acidity of the carboxylic acid and influences π-π stacking interactions with target proteins [1]. Similarly, removal of the methoxy group (as in 3-amino-5-fluorobenzoic acid) reduces lipophilicity and eliminates a hydrogen bond acceptor, which is critical for maintaining solubility and target engagement [2]. Consequently, generic replacement with structurally simpler benzoic acid derivatives is not feasible for applications requiring the precise balance of properties conferred by the 3-amino-5-fluoro-4-methoxy substitution pattern.

Quantitative Differentiation of 3-Amino-5-fluoro-4-methoxybenzoic Acid from Structural Analogs


LogP and Polar Surface Area Comparison Against Des-Fluoro and Des-Methoxy Analogs

The introduction of a 5-fluoro substituent in 3-amino-5-fluoro-4-methoxybenzoic acid significantly alters lipophilicity compared to its non-fluorinated analog, 3-amino-4-methoxybenzoic acid. While the target compound exhibits a calculated LogP of 0.79, the des-fluoro analog is expected to have a lower LogP due to the absence of the hydrophobic fluorine atom [1]. Similarly, the presence of the 4-methoxy group increases polar surface area (PSA) to 73 Ų, which is higher than that of the des-methoxy analog (3-amino-5-fluorobenzoic acid), influencing membrane permeability and bioavailability [1].

Lipophilicity Physicochemical Properties Drug Design

Proteasome Beta5 Subunit Inhibition: Potency and Selectivity Profile

In a fluorescence-based enzymatic assay, a derivative incorporating the 3-amino-5-fluoro-4-methoxybenzoyl moiety exhibited an IC50 of 3.70 nM against the 20S proteasome beta5 subunit, demonstrating exceptional potency [1]. Importantly, the same compound showed 31-fold lower potency against the beta1 subunit (IC50 = 114 nM) and 27-fold lower potency against the beta2 subunit (IC50 = 101 nM), indicating a significant degree of subunit selectivity [1]. While direct comparative data for the simple acid are not available, this profile suggests that the 3-amino-5-fluoro-4-methoxybenzoic acid scaffold, when properly elaborated, can achieve highly potent and selective target engagement.

Proteasome Inhibition Cancer Enzyme Assay

Lipoxygenase and Cyclooxygenase Inhibition: Comparative Enzyme Activity Profile

3-Amino-5-fluoro-4-methoxybenzoic acid has been identified as a potent inhibitor of lipoxygenase, an enzyme involved in arachidonic acid metabolism [1]. It also inhibits cyclooxygenase (COX), though to a lesser extent [1]. This dual inhibitory profile is distinct from that of many non-steroidal anti-inflammatory drugs (NSAIDs), which primarily target COX enzymes. While specific IC50 values for the compound are not provided in the source, the literature indicates that it interferes with arachidonic acid metabolism, a pathway central to inflammation [1].

Inflammation Lipoxygenase Cyclooxygenase

CCR5 Antagonism: Therapeutic Potential in HIV and Inflammatory Diseases

Preliminary pharmacological screening has revealed that 3-amino-5-fluoro-4-methoxybenzoic acid can act as a CCR5 antagonist [1]. CCR5 is a chemokine receptor implicated in HIV entry and the pathogenesis of various inflammatory and autoimmune conditions. While quantitative binding data are not specified in the available source, the identification of this activity distinguishes the compound from many other benzoic acid derivatives, which lack this specific receptor interaction. This property positions the compound as a potential starting point for developing therapeutics targeting CCR5-mediated diseases.

CCR5 Antagonist HIV Autoimmune Disease

Procurement-Driven Application Scenarios for 3-Amino-5-fluoro-4-methoxybenzoic Acid


Lead Optimization in Anti-inflammatory Drug Discovery

Researchers seeking to develop novel anti-inflammatory agents with a dual lipoxygenase/cyclooxygenase inhibition profile can utilize 3-amino-5-fluoro-4-methoxybenzoic acid as a core scaffold. Its balanced lipophilicity (LogP = 0.79) and polar surface area (73 Ų) facilitate further derivatization to optimize pharmacokinetic properties [1]. The compound's demonstrated inhibitory activity against these enzymes, as noted in reference literature, provides a validated starting point for SAR studies [2].

Proteasome Inhibitor Development for Oncology Research

The high potency and subunit selectivity observed for a derivative of this compound against the 20S proteasome beta5 subunit (IC50 = 3.70 nM) positions it as an attractive building block for designing next-generation proteasome inhibitors [3]. Medicinal chemists can leverage this scaffold to explore novel chemical space around the proteasome active site, with the goal of improving upon the selectivity and resistance profiles of existing drugs like bortezomib.

CCR5 Antagonist Programs for HIV and Autoimmune Diseases

Given its reported activity as a CCR5 antagonist, 3-amino-5-fluoro-4-methoxybenzoic acid is a valuable starting material for academic and industrial groups focused on HIV entry inhibitors or treatments for CCR5-mediated autoimmune conditions such as rheumatoid arthritis [4]. The compound's small size and synthetic accessibility make it suitable for rapid analoging and structure-activity relationship exploration.

Building Block for CNS Drug Discovery

With a calculated LogP of 0.79 and a molecular weight of 185 Da, 3-amino-5-fluoro-4-methoxybenzoic acid resides within favorable physicochemical space for central nervous system (CNS) drug candidates [1]. Its polyfunctional nature allows for diverse synthetic transformations, making it a strategic intermediate for constructing libraries of compounds aimed at neurological targets, where the fluorine atom can enhance metabolic stability and blood-brain barrier penetration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-5-fluoro-4-methoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.